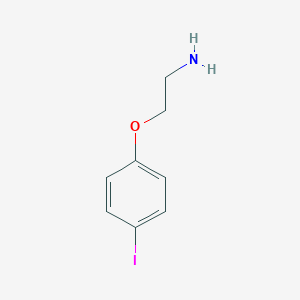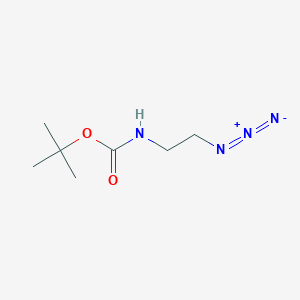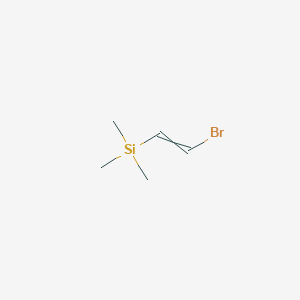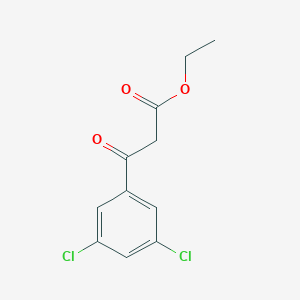
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a chemical compound. It is a dichlorobenzene, an oxazolidinone, a dicarboximide, and an ethyl ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a compound with a similar dichlorophenyl group, has been described . Additionally, the catalytic protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For instance, the structure of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine was analyzed using ¹H-NMR and 13 C-NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, has been analyzed . Additionally, the catalytic protodeboronation of alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate were described .Wissenschaftliche Forschungsanwendungen
1. Polymorphic Forms Characterization
A study on a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms. These forms showed similar spectra and diffraction patterns, posing challenges in analytical and physical characterization. The study utilized capillary powder X-ray diffraction, single crystal X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods, indicating the complexity of analyzing such compounds (Vogt, Williams, Johnson, & Copley, 2013).
2. Synthesis Approaches
Another study developed a synthesis approach for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, a compound structurally similar to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. The approach was based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method highlights the versatility and adaptability in synthesizing related compounds (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
3. Advanced Oxidation Processes
In research related to wastewater treatment, Ethyl acetate extracts revealed 2,4-dichlorophenyl formate as a transient product during the mineralization of 2,4-D by Fe3+ -catalyzed hydrogen peroxide. This suggests potential applications of related compounds in environmental science and wastewater treatment processes (Sun & Pignatello, 1993).
4. Asymmetric Reduction Using Fungi
A study on asymmetric reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols by Rhizopus species indicates the biotechnological potential of these compounds. The research provides insight into the use of fungi for the enantioselective reduction of similar compounds (Salvi & Chattopadhyay, 2006).
5. Quantitative Bioanalytical Method Development
A novel molecule structurally similar to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate demonstrated potent acetylcholinesterase inhibition. This study involved developing a rapid and selective bioanalytical method for quantitative measurement, including its physicochemical characterization and in vitro metabolite profiling. Such research underscores the pharmaceutical and biochemical significance of these compounds (Nemani, Shard, & Sengupta, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMHCPKOFUYEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374208 | |
| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
CAS RN |
172168-01-3 | |
| Record name | Ethyl 3,5-dichloro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172168-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



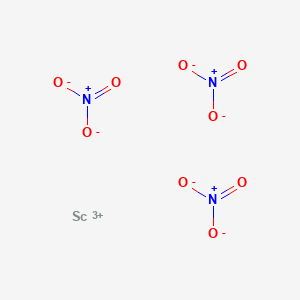
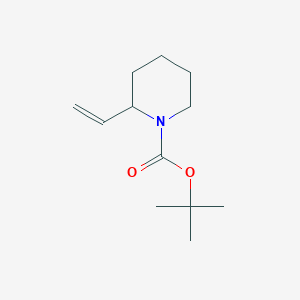
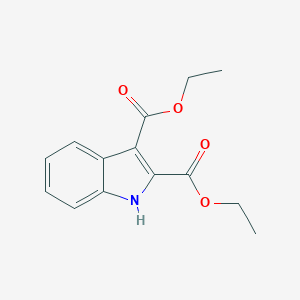
![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

